molecular formula C13H9FO2 B1437672 4-Fluoro-3-phenylbenzoic acid CAS No. 1082484-37-4

4-Fluoro-3-phenylbenzoic acid

Cat. No. B1437672
M. Wt: 216.21 g/mol
InChI Key: IVXQPJLZRIHSJG-UHFFFAOYSA-N
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Description

4-Fluoro-3-phenylbenzoic acid is an aromatic ether . It has a molecular formula of C13H9FO2 .


Synthesis Analysis

A series of hydrazide hydrazones of 4-fluorobenzoic acid hydrazide were prepared and evaluated as potential antimicrobial agents . The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .


Molecular Structure Analysis

The molecular weight of 4-Fluoro-3-phenylbenzoic acid is 216.21 g/mol . The InChI representation is InChI=1S/C13H9FO2/c14-12-7-6-10 (13 (15)16)8-11 (12)9-4-2-1-3-5-9/h1-8H, (H,15,16) . The Canonical SMILES representation is C1=CC=C (C=C1)C2=C (C=CC (=C2)C (=O)O)F .


Physical And Chemical Properties Analysis

The average mass of 4-Fluoro-3-phenylbenzoic acid is 232.207 Da . The density is approximately 1.3±0.1 g/cm^3 . The boiling point is 351.1±32.0 °C at 760 mmHg .

Scientific Research Applications

  • Summary of the Application: 4-Fluoro-3-phenylbenzoic acid is used in the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT–FPBA), for enzyme-free glucose sensing at physiological conditions . This application is particularly relevant for the development of glucose sensors, which have great potential for continuous glucose monitoring in patients with diabetes .
  • Methods of Application or Experimental Procedures: The EDOT–FPBA monomer is electropolymerized on a glassy carbon electrode (poly (EDOT–FPBA)/GCE) at a constant voltage . The electrochemical polymerization was optimized to obtain a low impedance film interface and then characterized by scanning electron microscopy, atomic force microscopy, water contact angle measurements, and electrochemical impedance spectroscopy .
  • Results or Outcomes: The specific interaction and pH dependence between poly (EDOT–FPBA)/GCE and glucose are detected by electrochemical impedance spectroscopy in a detection range from 0.05 to 25 mM with a detection limit of 0.05 mM at pH 7.0 . The poly (EDOT–FPBA) exhibits 6 times higher sensitivity under physiological pH conditions in comparison with phenylboronic acid and 3-pyridylboronic acid conjugated poly (3,4-ethylenedioxythiophene), due to the introduction of an electron-withdrawing F substituent into the benzene ring of phenylboronic acid (PBA) reducing the p Ka value of PBA .

properties

IUPAC Name

4-fluoro-3-phenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-7-6-10(13(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXQPJLZRIHSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651805
Record name 6-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-phenylbenzoic acid

CAS RN

1082484-37-4
Record name 6-Fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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